![molecular formula C13H15NO2S B2483316 N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 1798486-07-3](/img/structure/B2483316.png)
N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide
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Description
Synthesis Analysis
The synthesis of N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide and related compounds typically involves multi-component reactions, with one-pot processes being particularly advantageous for their efficiency and environmental friendliness. For instance, a one-pot three-component synthesis using 2-naphthol with aldehydes and amides in the presence of DBU as a catalyst in ethanol has been demonstrated. This method offers good yields, straightforward protocols, and mild reaction conditions, making it an attractive approach for synthesizing such complex molecules (Raju, Maram, Anitha, & Sreenivasulu, 2022).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide has been elucidated using various spectroscopic techniques, including NMR and X-ray diffraction. For example, the crystal structure of a related compound was characterized, revealing intricate details about molecular arrangements and confirming the geometry of the synthesized molecules through single-crystal X-ray diffraction (霍静倩 et al., 2016).
Chemical Reactions and Properties
The reactivity of N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide is influenced by its functional groups and the presence of the furan and thiophene rings. Multicomponent syntheses involving furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates have been explored to produce highly functionalized bifurans and thiophen-2-yl furans, showcasing the compound's versatility in chemical reactions (Sayahi, Adib, Hamooleh, Zhu, & Amanlou, 2015).
Scientific Research Applications
Organic Synthesis and Catalysis
N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide and its derivatives are involved in novel synthetic routes and catalysis. For instance, they are used in DBU-mediated efficient synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives through a one-pot, three-component synthesis process. This method highlights advantages such as good yields, environmentally friendly conditions, straightforward protocols, short reaction times, and mild conditions, making it significant for developing new compounds with potential applications in various fields including materials science and pharmacology (Raju, Maram, Anitha, & Sreenivasulu, 2022).
Materials Science
In materials science, derivatives of N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide are explored for their potential in creating new polymers and materials with unique properties. For example, novel hybrid polymers with thiophenylanilino and furanylanilino backbones, and substituted phenyl side groups have been reported. These materials are synthesized through electrophilic aromatic conditions and show promise in applications requiring electroactive films due to their ability to be repeatedly oxidized and reduced with little loss of electrochemical activity (Baldwin, Chafin, Deschamps, Hawkins, Wright, Witker, & Prokopuk, 2008).
Electrochemical Applications
Another significant application is in the field of electrochemistry, where poly(2-(thiophen-2-yl)furan) (PTFu) has been electrodeposited by direct anodic oxidation. This process, and the resulting PTFu, demonstrate enhanced capacitance properties, indicating potential use as electrode material for supercapacitor applications. The specific capacitance and cycling stability of PTFu are notably improved in certain electrolytes, showcasing the impact of furan and thiophene derivatives in advancing electrochemical storage technologies (Mo, Zhou, Ma, & Xu, 2015).
properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-10(7-11-4-5-16-9-11)14-13(15)8-12-3-2-6-17-12/h2-6,9-10H,7-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLFMMSBZLNMGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide |
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